2-Fluoro-6-iodo-N-isopropylbenzamide
Description
2-Fluoro-6-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 2-position, an iodine atom at the 6-position of the benzene ring, and an isopropyl group attached to the nitrogen of the amide moiety. Its molecular formula is C₁₀H₁₁FINO, with a molecular weight of 307.11 g/mol.
Properties
IUPAC Name |
2-fluoro-6-iodo-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGYHLTFAZMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-N-isopropylbenzamide typically involves a multi-step process. One common method starts with the halogenation of a benzene derivative to introduce the fluorine and iodine atoms. This can be achieved through electrophilic aromatic substitution reactions. The resulting halogenated benzene is then subjected to amide formation reactions to introduce the isopropyl group on the nitrogen atom.
For example, starting with 2-fluoro-6-iodoaniline, the compound can be reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the desired benzamide derivative. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for further halogenation, and nucleophiles like amines or thiols for substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-iodo-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the isopropyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzamides
Benodanil (2-Iodo-N-phenylbenzamide)
- Structure : Benzamide core with an iodine at position 2 and a phenyl group on the amide nitrogen.
- Molecular Formula: C₁₃H₁₀INO | Molecular Weight: 323.13 g/mol.
- Key Differences: Unlike the target compound, benodanil lacks fluorine and has a phenyl substituent instead of isopropyl. The phenyl group increases aromaticity but reduces steric bulk compared to isopropyl.
- Application : Used as a fungicide, highlighting the role of iodine in pesticidal activity .
Hypothetical Fluoro-Benzamide Analogs
For example, (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide features a benzyl group with Cl and F substituents, but its propanamide backbone and additional amino group differentiate it from the target compound .
N-Alkyl/Aryl Substituted Amides
N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamides ()
- Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : These compounds replace the benzamide core with a benzothiazole ring and include trifluoromethyl or methoxy groups. The acetamide linkage (vs. benzamide) and trifluoromethyl group enhance metabolic stability, a feature absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogen Effects: The iodine in benodanil and the fluorine in the target compound may enhance binding to biological targets via halogen bonding, though the isopropyl group could reduce water solubility compared to phenyl .
Structural Rigidity : The benzamide core of the target compound offers rigidity compared to the more flexible propanamide backbone in ’s compound, which may influence target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
